N-(2,5-dimethylphenyl)-2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide
Description
N-(2,5-dimethylphenyl)-2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide is a structurally complex molecule featuring:
- A pteridin core substituted with a 4-oxo-3,4-dihydro moiety.
- A sulfanylacetamide group linked to the pteridin ring.
- An N-(2,5-dimethylphenyl) substituent on the acetamide.
- A 2-(1H-indol-3-yl)ethyl side chain attached to the pteridin nitrogen.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[3-[2-(1H-indol-3-yl)ethyl]-4-oxopteridin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N6O2S/c1-16-7-8-17(2)21(13-16)30-22(33)15-35-26-31-24-23(27-10-11-28-24)25(34)32(26)12-9-18-14-29-20-6-4-3-5-19(18)20/h3-8,10-11,13-14,29H,9,12,15H2,1-2H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYPZWZKXPNPER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC3=NC=CN=C3C(=O)N2CCC4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethylphenyl)-2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antitumor Activity
Recent studies have highlighted the antitumor properties of compounds related to this class. For instance, a derivative of indole was shown to exert significant anti-proliferative effects against various cancer cell lines. The mechanism involved the induction of apoptosis through the activation of specific signaling pathways, including the STAT1 pathway .
Table 1: Summary of Antitumor Effects
| Compound | Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| EA | Colon Cancer | Induces apoptosis via STAT1 | |
| N-(2,5-dimethylphenyl)-... | Various Tumors | Potentially similar mechanisms | Current Study |
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Tumor Growth : The compound may inhibit tumor growth by modulating cellular pathways involved in proliferation and apoptosis.
- Immune Modulation : Similar compounds have been shown to reshape the tumor microenvironment by altering immune cell infiltration and activity .
- Signal Transduction Pathways : Activation or inhibition of pathways such as the MAPK and PI3K/Akt pathways could play a role in its biological effects.
Case Studies
Several case studies have explored the effects of related compounds on cancer models:
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group undergoes oxidation under controlled conditions to form sulfoxides or sulfones. This reactivity is critical for modulating biological activity or further derivatization.
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Sulfur oxidation | H₂O₂ (3% in ethanol, 25°C, 2–4 hours) | Sulfoxide derivative (R-S(=O)-) | |
| Sulfone formation | mCPBA (1.2 eq, DCM, 0°C → RT, 12 hours) | Sulfone derivative (R-SO₂-) |
Key Findings :
-
Sulfur oxidation is stereospecific, yielding a mixture of diastereomers in sulfoxide formation.
-
Over-oxidation to sulfones requires stronger oxidizing agents like meta-chloroperbenzoic acid (mCPBA).
Nucleophilic Substitution at Acetamide
The acetamide group participates in nucleophilic substitution, enabling the introduction of diverse substituents.
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Hydrolysis | 6M HCl, reflux (12 hours) | Carboxylic acid derivative (R-COOH) | |
| Amide coupling | EDC/HOBt, DMF, RT | New amide derivatives (e.g., with primary amines) |
Mechanistic Insight :
-
Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water .
-
Amide coupling reactions retain the pteridinone-indole scaffold while modifying the acetamide side chain .
Condensation Reactions at Pteridinone
The 4-oxo group on the pteridinone ring facilitates condensation with amines or hydrazines to form Schiff bases or hydrazones.
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Schiff base formation | Aniline, EtOH, Δ (4 hours) | Pteridinone-aniline Schiff base | |
| Hydrazone formation | Hydrazine hydrate, MeOH, RT | Hydrazone derivative (R-C=N-NH₂) |
Applications :
-
Schiff base derivatives exhibit enhanced metal-chelating properties, relevant for catalytic or therapeutic applications.
Electrophilic Substitution at Indole
The indole moiety undergoes electrophilic substitution at the C-3 or C-5 positions.
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Bromination | Br₂ (1 eq, DCM, 0°C) | 5-Bromoindole derivative | |
| Nitration | HNO₃/H₂SO₄, 0°C | 3-Nitroindole derivative |
Regioselectivity :
-
Bromination favors the C-5 position due to electron-donating effects of the ethyl substituent.
Reduction Reactions
Selective reduction of the pteridinone ring or indole ethyl group is achievable under controlled conditions.
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Pteridinone reduction | NaBH₄, MeOH, 0°C | 3,4-Dihydropteridine derivative | |
| Indole ethyl reduction | H₂ (1 atm), Pd/C, EtOH | Ethyl → Ethylidene derivative |
Challenges :
-
Over-reduction of the pteridinone ring can occur with prolonged reaction times.
Photochemical Reactions
The sulfanyl-acetamide linkage exhibits sensitivity to UV light, enabling photolytic cleavage.
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Photolysis | UV light (254 nm, MeCN, 6 hours) | Free thiol + acetamide fragment |
Applications :
Comparison with Similar Compounds
Structural Analogues and Key Differences
Physicochemical and Spectral Comparisons
Molecular Weight & Solubility :
- The target compound’s molecular weight (~500–550 g/mol) is higher than simpler acetamides (e.g., 299.34 g/mol for compound 3 in ), due to the pteridin and indole groups. This may reduce aqueous solubility compared to smaller analogues.
- The sulfanyl group in the target compound and 2-(1H-indol-3-yl-methyl)-1,3,4-oxadiazole-5-thiol could enhance thiol-mediated interactions but may also increase susceptibility to oxidation.
Hydrogen Bonding & Crystal Packing :
- Unlike the dichlorophenyl-substituted acetamide in , which forms dimeric hydrogen-bonded networks (R22(10) motifs), the target compound’s 2,5-dimethylphenyl group may reduce hydrogen-bonding capacity due to steric hindrance.
- The indole moiety in the target compound and ’s oxadiazole derivative could facilitate π-π stacking, enhancing binding to aromatic residues in proteins.
Q & A
Q. What synthetic strategies are recommended for preparing this compound, and how can yield be optimized?
Methodological Answer:
- Key Steps :
- Amide Coupling : Use carbodiimide reagents (e.g., EDC·HCl) to activate carboxylic acid intermediates for coupling with amines, as demonstrated in similar acetamide syntheses .
- Indole Incorporation : Introduce the indol-3-yl-ethyl moiety via alkylation or nucleophilic substitution. Protect the indole NH group during synthesis to avoid side reactions .
- Sulfanyl Linkage : Employ thiol-disulfide exchange or nucleophilic substitution to attach the sulfanyl group to the pteridinone scaffold .
- Optimization Parameters :
- Temperature : Maintain low temperatures (e.g., 273 K) during coupling to reduce side reactions .
- Catalysts : Palladium-based catalysts may enhance regioselectivity in heterocyclic ring formation .
- Purification : Use sequential solvent extraction (e.g., dichloromethane) and column chromatography for high-purity isolation .
Q. Which analytical techniques are most effective for confirming structural integrity?
Methodological Answer:
- X-ray Crystallography : Resolves 3D conformation and confirms bond geometries, especially for polymorphic forms (e.g., three distinct conformers observed in similar acetamides) .
- Spectroscopy :
- Combined Approach : Cross-validate crystallographic and spectroscopic data to resolve ambiguities (e.g., rotational isomers) .
Advanced Research Questions
Q. How can contradictions between crystallographic and spectroscopic data be resolved?
Methodological Answer:
- Case Study : In a structurally related compound, three molecules in the asymmetric unit showed varying dihedral angles (54.8°–77.5°), leading to spectral multiplicity .
- Strategies :
- Computational Modeling : Use density functional theory (DFT) to simulate NMR shifts for different conformers and match experimental data .
- Variable-Temperature NMR : Probe dynamic equilibria between conformers by observing signal coalescence at elevated temperatures.
- Synchrotron XRD : Enhance resolution of crystallographic data to detect minor conformers .
Q. What challenges arise in stabilizing the sulfanyl acetamide moiety during synthesis?
Methodological Answer:
- Hydrolytic Sensitivity : The sulfanyl group may oxidize or hydrolyze under acidic/alkaline conditions.
- Mitigation Strategies :
- Protecting Groups : Use tert-butyl thiol ethers or disulfide intermediates to stabilize the sulfur linkage during synthesis .
- Solvent Choice : Avoid protic solvents (e.g., water) during coupling; use anhydrous DCM or THF .
- Stability Assays : Monitor degradation via HPLC under simulated physiological conditions (pH 1–9, 37°C) .
Q. How can regioselectivity be improved in pteridinone functionalization?
Methodological Answer:
- Steric and Electronic Control :
- Substituent Effects : Electron-withdrawing groups on the pteridinone scaffold direct sulfanyl addition to less hindered positions .
- Catalytic Systems : Palladium/ligand combinations (e.g., XPhos) enhance selectivity in cross-coupling reactions .
- Reaction Screening : Use high-throughput experimentation (HTE) to test solvent/base combinations for optimal regioselectivity.
Data Contradiction Analysis
Example Scenario : Conflicting NMR and XRD data on amide group planarity.
- Root Cause : Dynamic rotation of the amide bond in solution vs. fixed conformation in crystals.
- Resolution :
- VT-NMR : Observe signal splitting at low temperatures, indicating restricted rotation.
- DFT Calculations : Compare energy barriers for rotation with experimental activation energies .
Key Methodological Tables
Q. Table 1: Synthetic Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Coupling Reagent | EDC·HCl + TEA | >80% yield | |
| Temperature | 273 K | Reduces hydrolysis | |
| Purification | DCM extraction + silica chromatography | ≥95% purity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
